6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole
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Overview
Description
6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C14H16N4O2S2 and its molecular weight is 336.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
The synthesis and biological evaluation of thiazolidinone derivatives, including those structurally related to 6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole, have demonstrated potent antimicrobial activities against a range of bacterial and fungal strains (Patel, Kumari, & Patel, 2012). These studies highlight the compound's relevance in developing new antimicrobial agents.
Anticancer Activities
Research into benzimidazole derivatives, closely related to the target compound, has shown significant anticancer activity. The synthesis of various benzimidazole derivatives has been tested against multiple cancer cell lines, revealing potent anticancer properties (El-Naem, El‐Nzhawy, El-Diwani, & Hamid, 2003). These findings contribute to the exploration of new therapeutic options for cancer treatment.
Corrosion Inhibition
Arylamino substituted mercaptoimidazole derivatives, which share functional groups with the target compound, have been studied as corrosion inhibitors for carbon steel in acidic media. These studies demonstrate the compound's efficacy in protecting against corrosion, making it a valuable candidate for industrial applications (Duran, Yurttaş, & Duran, 2021).
Mechanism of Action
Target of Action
Similar compounds, such as benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, have shown significant activity againstMycobacterium tuberculosis (Mtb) . These compounds selectively inhibit Mtb over a panel of non-tuberculous mycobacteria .
Mode of Action
It can be inferred from similar compounds that they interact with their targets, leading to inhibition of the growth of the bacteria . Molecular docking and dynamics studies have been carried out for the most active compounds to understand the putative binding pattern, as well as stability of the protein–ligand complex .
Biochemical Pathways
Thiazoles, a group to which this compound belongs, are known to have diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that they may have antimycobacterial effects .
Action Environment
The solubility of thiazoles, a group to which this compound belongs, in different solvents might affect its bioavailability and action .
Future Directions
Thiazoles, including “6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole”, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on designing new thiazole derivatives with enhanced biological activities and lesser side effects .
Properties
IUPAC Name |
6-[4-(dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-10-9-21-14-15-13(8-18(10)14)11-4-6-12(7-5-11)16-22(19,20)17(2)3/h4-9,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAFAAUIXPSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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